![molecular formula C14H9BrN2O2S B5217663 (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B5217663.png)
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromothiophene moiety and a phenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione typically involves the condensation of 4-bromothiophene-2-carbaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazolidine derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar phenyl group but different functional groups.
Bromomethyl methyl ether: Contains a bromine atom and an ether group, similar to the bromothiophene moiety.
2,2’-Bipyridyl: A bidentate ligand with a similar aromatic structure.
Uniqueness
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione is unique due to the combination of the bromothiophene moiety and the imidazolidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-9-6-11(20-8-9)7-12-13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMAMRLCQLYQZ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CS3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CS3)Br)/NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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